molecular formula C14H16N2O3 B1508024 Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-66-5

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1508024
CAS No.: 286946-66-5
M. Wt: 260.29 g/mol
InChI Key: DGUFBLOUBUHGLU-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of bicyclic compounds and contains a benzyl group attached to a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the cyclization of a suitable precursor containing the benzyl group and the bicyclic structure. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cardiovascular diseases and infections.

  • Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

  • Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

  • trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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Properties

IUPAC Name

benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFBLOUBUHGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728915
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-66-5
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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